molecular formula C8H5BrF3NO B2995869 N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide CAS No. 1536478-90-6

N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide

Cat. No. B2995869
CAS RN: 1536478-90-6
M. Wt: 268.033
InChI Key: QVEBIXIDWXUEJH-UHFFFAOYSA-N
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Description

“N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide” is a chemical compound with the molecular formula C8H5BrF3NO . It is a specialized reagent used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide” consists of a phenyl ring substituted with a bromo group at the 2nd position and a trifluoromethyl group at the 5th position . The phenyl ring is also attached to a formamide group .

Scientific Research Applications

Molecular Docking and Hirshfeld Surface Analysis

N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide, a derivative with bromo-phenyl moiety, exhibits potential as a moderate antimicrobial agent. A study by Malek et al. (2020) explored its molecular structure through X-ray diffraction, highlighting significant weak but stabilizing interactions such as C–H…O, N–H…O, and π–π. The compound's interactions with different receptors were examined through molecular docking to understand its structure-function relationship, particularly in the context of its moderate antimicrobial properties. The study's findings on crystal packing stability and receptor ligand complex formation could lead to further research in pharmaceutical applications (Malek, T. J., Patel, U. H., Shah, Dhaval, & Gandhi, S., 2020).

N-Formylation of Amines

Li et al. (2018) discussed the utilization of Ethyl bromodifluoroacetate for N-formylation of amines in the presence of copper catalysts. This process efficiently produces N-formamides across a variety of amines, including primary, secondary, cyclic arylamines, and aliphatic amines, in moderate to excellent yields. The study suggests potential for synthesizing formamide derivatives for various industrial applications, including pharmaceuticals and agrochemicals (Li, Xiao-fang, Zhang, Xing‐Guo, Chen, Fan, & Zhang, Xiao‐Hong, 2018).

Catalysis in Synthesis of Formamides

Baghbanian and Farhang (2013) demonstrated the use of Trifluoroacetate guanidinium salt [TBD][TFA] ionic liquid as a recyclable catalyst for synthesizing formamides from primary and secondary amines using formic acid. This method offers an efficient and environmentally friendly approach for N-formyl derivative synthesis under solvent-free conditions, potentially useful in green chemistry and sustainable manufacturing processes (Baghbanian, S. M., & Farhang, M., 2013).

Aminocarbonylation Using N-Substituted Formamides

Sawant et al. (2011) described a carbon-monoxide-free aminocarbonylation process of aryl halides utilizing N-substituted formamides with palladium acetate and Xantphos. This method provides an alternative to using toxic carbon monoxide, allowing for the production of various amides without the associated hazards. The study illustrates the broad applicability of this method across different formamides and aryl halides, indicating its potential for synthesizing complex organic compounds (Sawant, Dinesh N., Wagh, Y. S., Bhatte, Kushal D., & Bhanage, B., 2011).

Development of Novel Anti-Microbial Agents

Research by Limban et al. (2011) on acylthioureas derivatives, including those with bromide or fluorine substitutions, highlighted their significant anti-pathogenic activity, especially against strains known for biofilm growth like Pseudomonas aeruginosa and Staphylococcus aureus. The study underscores the potential of derivatives of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide for developing novel anti-microbial agents with antibiofilm properties, crucial for addressing antibiotic resistance and infection control (Limban, Carmen, Marutescu, L., & Chifiriuc, M., 2011).

properties

IUPAC Name

N-[2-bromo-5-(trifluoromethyl)phenyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEBIXIDWXUEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide

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